molecular formula C10H7BrN2 B1220666 Benzylbromomalononitrile CAS No. 1867-33-0

Benzylbromomalononitrile

Cat. No. B1220666
CAS RN: 1867-33-0
M. Wt: 235.08 g/mol
InChI Key: KNXSYQMLFMHKLE-UHFFFAOYSA-N
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Description

Benzylbromomalononitrile (BBMN) is a chemical compound that has been extensively studied for its various applications in scientific research. It is a white crystalline powder that is widely used as a reagent in organic synthesis. The compound is known for its unique properties, which make it an important tool for researchers in different fields of science.

Scientific Research Applications

Synthesis and Catalysis

  • Benzylidenemalononitrile, a derivative of Benzylbromomalononitrile, finds applications in pharmaceutical industries, pharmacology, biotechnology, specialty chemicals, and perfumery. A study by Jadhav & Yadav (2019) explored the clean synthesis of benzylidenemalononitrile through Knoevenagel condensation, highlighting its relevance in various industrial applications (Jadhav & Yadav, 2019).

Chemical Reactivity and Interactions

  • Research by Jones & Israel (1970) investigated the reactivity of benzylidene malononitriles, including 2-chlorobenzylidene malononitrile (CS), which is structurally related to Benzylbromomalononitrile. They focused on their interactions with various chemical agents, highlighting the compound's wide range of chemical properties and potential applications (Jones & Israel, 1970).

Organic Synthesis

  • The synthesis of arylmalononitriles, related to Benzylbromomalononitrile, was explored by Yamaguchi, Araki, & Hanafusa (1985). They developed a new approach to synthesize arylmalononitriles, indicating the compound's significance in organic chemistry and material science (Yamaguchi, Araki, & Hanafusa, 1985).

Kinetic Studies

  • A study by Fu et al. (2022) on kinetic studies involved 2-benzylmalononitrile, a compound closely related to Benzylbromomalononitrile. This research provided insights into the kinetic properties of these compounds, which are crucial for understanding their behavior in various chemical reactions (Fu et al., 2022).

Environmental Degradation

  • The environmental degradation and microbial interactions with benzonitriles, a class including Benzylbromomalononitrile, were examined by Holtze, Sørensen, Sørensen, & Aamand (2008). Their work sheds light on how these compounds interact with the environment, particularly in soil and subsurface environments (Holtze et al., 2008).

properties

IUPAC Name

2-[bromo(phenyl)methyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10(9(6-12)7-13)8-4-2-1-3-5-8/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXSYQMLFMHKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C#N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1867-33-0
Record name alpha-Benzyl-alpha-bromomalodinitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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